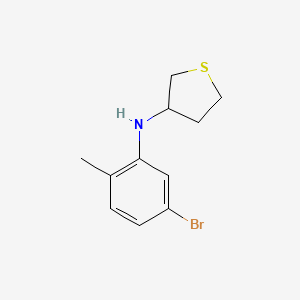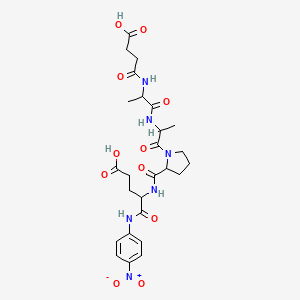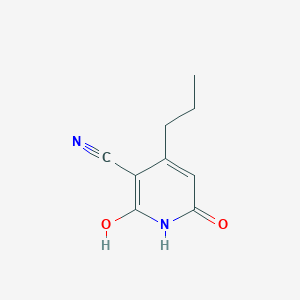
Methyl 8-acetyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, offers promising applications in drug development and other research areas.
Métodos De Preparación
The synthesis of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyquinoline and acetic anhydride.
Acetylation: The 4-hydroxyquinoline undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to form 8-acetyl-4-hydroxyquinoline.
Oxidation: The acetylated product is then oxidized using an oxidizing agent such as potassium permanganate to introduce the keto group, resulting in 8-acetyl-4-oxoquinoline.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-acetyl-4-hydroxy-1,4-dihydro-quinoline-2-carboxylic acid methyl ester.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester include:
4-Hydroxyquinoline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
8-Acetyl-4-hydroxyquinoline: An intermediate in the synthesis, with potential biological activities.
Quinoline-2-carboxylic acid: A related compound with diverse applications in medicinal chemistry.
The uniqueness of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester lies in its specific structure, which allows for targeted interactions with biological molecules and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
methyl 8-acetyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7(15)8-4-3-5-9-11(16)6-10(13(17)18-2)14-12(8)9/h3-6H,1-2H3,(H,14,16) |
Clave InChI |
LNWWTKVORCXKFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1NC(=CC2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)


![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)





![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)
